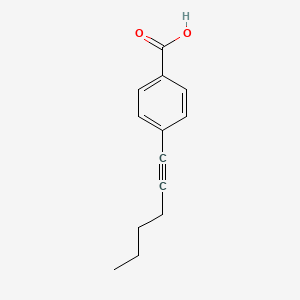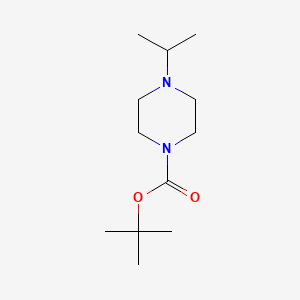
1-Boc-4-isopropylpiperazine
Vue d'ensemble
Description
It is commonly used as an intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-Boc-4-isopropylpiperazine typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate . This process selectively protects one nitrogen atom in piperazine, allowing the other amine group to react. Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which involves chlorination, Boc protection, and cyclization . This method results in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact, making it suitable for industrial applications .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of diethylamine as a starting material has been adopted in industrial settings due to its efficiency and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-4-isopropylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with aryl halides, to form arylpiperazine derivatives.
Amidation Reactions: It is used in amidation reactions to synthesize piperazinyl amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include aryl halides and bases such as sodium hydride or potassium carbonate.
Amidation: Reagents include carboxylic acids or their derivatives, often under solvent-free conditions.
Major Products Formed
Aryl Piperazine Derivatives: Formed through nucleophilic substitution reactions.
Piperazinyl Amides: Synthesized through amidation reactions.
Applications De Recherche Scientifique
1-Boc-4-isopropylpiperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Synthesis of Biologically Active Compounds: It serves as an intermediate in the synthesis of compounds with dual receptor affinities, such as 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones.
Pharmaceutical Research: Used in the development of therapeutic agents targeting psychiatric disorders due to its role in synthesizing compounds with D2 and 5-HT1A receptor affinities.
Structural Activity Relationship Studies: Employed in studies to optimize receptor binding affinities by altering substituents on the piperazine ring.
Mécanisme D'action
The mechanism of action of 1-Boc-4-isopropylpiperazine involves its role as an intermediate in the synthesis of biologically active compounds . It does not exert direct biological effects but facilitates the formation of compounds that interact with specific molecular targets, such as D2 and 5-HT1A receptors . These interactions can lead to various pharmacological effects, including modulation of neurotransmitter activity .
Comparaison Avec Des Composés Similaires
1-Boc-4-isopropylpiperazine is similar to other Boc-protected piperazine derivatives, such as:
1-Boc-piperazine: Used as an intermediate in the synthesis of various pharmaceuticals.
1-Boc-4-methylpiperazine: Another Boc-protected piperazine derivative with similar applications.
The uniqueness of this compound lies in its specific structural modifications, which enhance its suitability for synthesizing compounds with dual receptor affinities and other biologically active molecules .
Propriétés
IUPAC Name |
tert-butyl 4-propan-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMBNBXUPNOYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441774 | |
| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741287-46-7 | |
| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

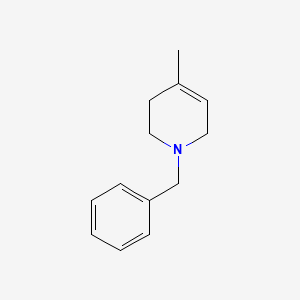
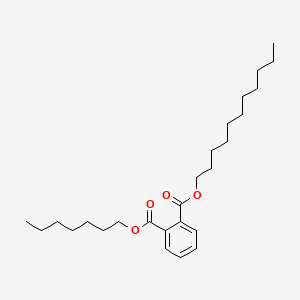
![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)
![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)
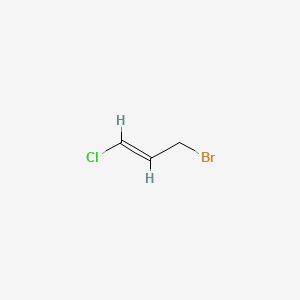


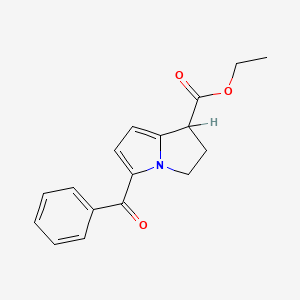
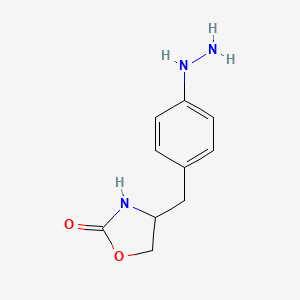


![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)
